
N1-methyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N1-methyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide” is a chemical compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Applications De Recherche Scientifique
Pharmaceutical Development and Bioactivity
Research on compounds with structural similarities, such as various pyrrolidine derivatives, has shown potential in pharmaceutical development, specifically in drug design and therapeutic applications. For instance, the pharmacological characterization of κ-opioid receptor antagonists, which includes compounds structurally related to N1-methyl-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, has demonstrated their potential in treating conditions such as depression and addiction disorders. These findings suggest that modifications to the pyrrolidine and oxalamide moieties could be pivotal in modulating biological activity and selectivity towards specific receptors (Grimwood et al., 2011).
Catalysis and Synthesis
In the field of organic chemistry, derivatives of pyrrolidine have been used as catalysts in the synthesis of complex molecules, offering pathways to high enantiopurity and structural diversity. This is particularly relevant in the synthesis of spiro[pyrrolidin-3,3'-oxindoles], which are known for their significant biological activities. The research demonstrates the utility of pyrrolidine derivatives in asymmetric catalytic reactions, suggesting that this compound could similarly be explored for its catalytic properties (Chen et al., 2009).
Neuroprotection and Oxidative Stress
Compounds related to this compound have been studied for their neuroprotective effects, particularly in models of Parkinson's disease. Research indicates that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress-induced cytotoxicity, hinting at the potential therapeutic applications of this compound in neurodegenerative diseases (Amazzal et al., 2007).
Propriétés
IUPAC Name |
N-methyl-N'-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-13-11(16)12(17)14-8-9-4-2-6-15(9)21(18,19)10-5-3-7-20-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMUYFJSTWQNIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
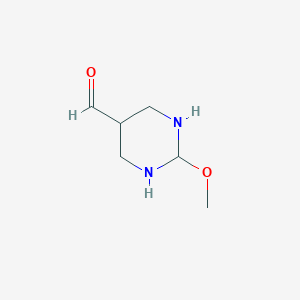
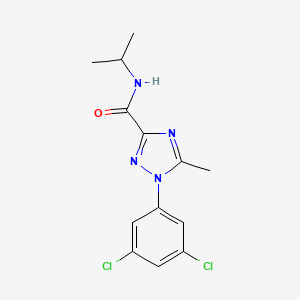
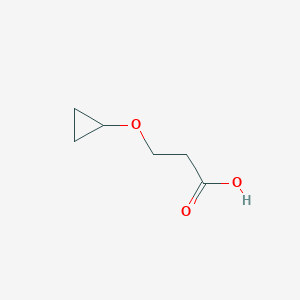

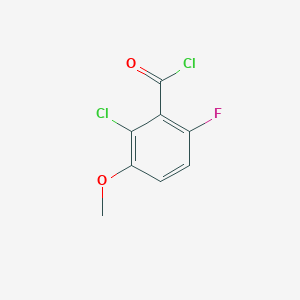
![N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2673468.png)
![3-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2673469.png)
![2-[2-(4-Chlorophenyl)adamantan-2-yl]-1-(4-methylpiperazin-1-yl)ethan-1-one hydrochloride](/img/structure/B2673471.png)
![(4-chlorophenyl) (1S)-6-chloro-1-(4-methoxyphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate](/img/structure/B2673473.png)


![3-isopentylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2673481.png)
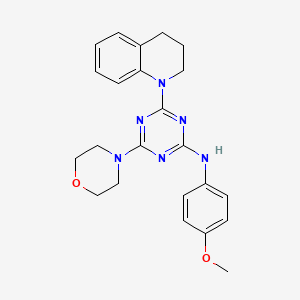
![2-(7-benzyl-2-isopropyl-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2673485.png)
